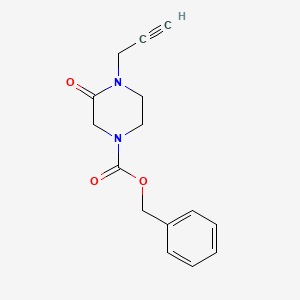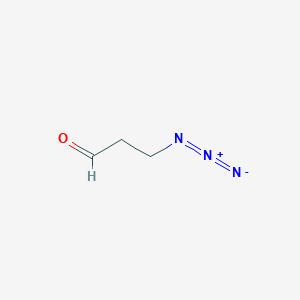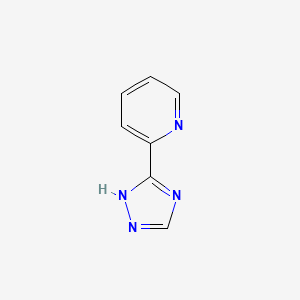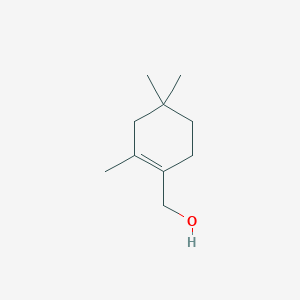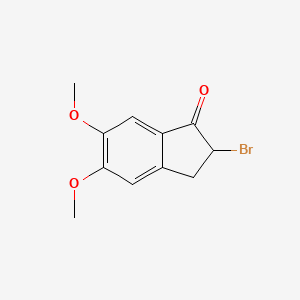
2-Bromo-5,6-dimethoxy-indan-1-one
説明
2-Bromo-5,6-dimethoxy-indan-1-one is a synthetic compound of the indane class of compounds, which are derivatives of indane. It is a heterocyclic aromatic compound with a molecular formula of C9H9BrO2. It is an important chemical intermediate used in the synthesis of drugs and other organic compounds. It is also used in the synthesis of a wide variety of pharmaceuticals, including anti-anxiety drugs, anti-depressants, anti-inflammatory drugs, and anti-cancer drugs.
科学的研究の応用
Bromination Processes
- Bromination of 5,6-dimethoxyindan-1-one with Br2 in various conditions can yield different brominated compounds, such as 2,4-dibromo and 4-bromo-5,6-dimethoxyindan-3-one, demonstrating the compound's utility in selective bromination processes (Choi & Ma, 2007).
Stability Studies
- Investigations into the stability of alkoxy-substituted inden-2-ones, including derivatives of 5,6-dimethoxy-1,3-diphenylinde-2-one, suggest that methoxy substituents may enhance stability compared to unsubstituted counterparts (Bradshaw, Jones, & Nongrum, 1991).
Synthetic Applications
- 2-Amino-5,6-dimethoxyindan hydrochloride, a derivative of 2-bromo-5,6-dimethoxy-indan-1-one, has been synthesized through a seven-step process, highlighting the compound's utility in multi-step organic syntheses (Göksu & SeÇen, 2005).
- Research on Reformatsky reactions with indan-1-ones, including 5,6-dimethoxyindan-1-one, informs about the functional role of aryl substituents and their influence on product formation (Brewster, Chittenden, Pinder, & Skeels, 1972).
Structural and Crystallographic Studies
- Bromination of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, a structurally related compound, results in the formation of bromo derivatives, offering insights into structural changes upon bromination (Tiouabi, Tabacchi, & Stoeckli-Evans, 2020).
作用機序
生化学分析
Biochemical Properties
2-Bromo-5,6-dimethoxy-indan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in regioselective bromination reactions under acidic and basic conditions . The compound’s interactions with enzymes such as bromoperoxidases facilitate the incorporation of bromine atoms into organic molecules, thereby modifying their biochemical properties
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of various enzymes, depending on the context of the reaction . The compound’s bromine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target biomolecules . This mechanism of action is essential for understanding how the compound influences biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for predicting the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.
特性
IUPAC Name |
2-bromo-5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPWDODUFKPVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448533 | |
| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-08-2 | |
| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


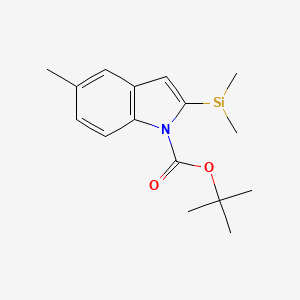
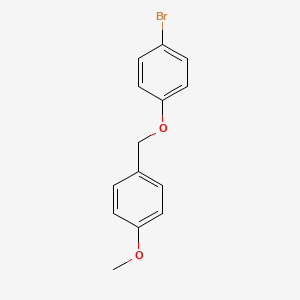
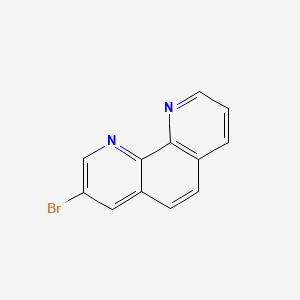
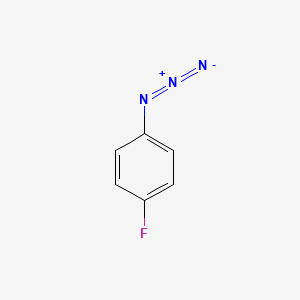
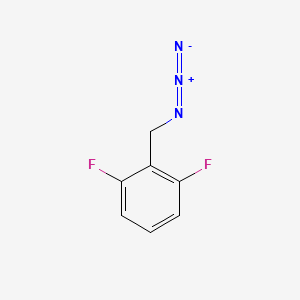
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)
![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)
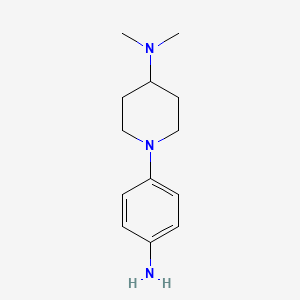
![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
